N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-2-18(13-8-4-3-5-9-13)16(20)12-19-17(21)14-10-6-7-11-15(14)24(19,22)23/h6-7,10-11,13H,2-5,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYPSAJXIATNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the cyclohexyl and ethylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds similar to N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide exhibit significant antimicrobial properties. A study evaluated a series of benzothiazole derivatives for their effectiveness against various bacterial strains, demonstrating that they can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
A specific derivative was tested for its Minimum Inhibitory Concentration (MIC), revealing values as low as 32 µg/mL against resistant strains, indicating strong potential for development into an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .
Case Study: Cytotoxicity Assessment
In vitro studies on human cancer cell lines demonstrated that N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide exhibited cytotoxicity with IC50 values ranging from 10 to 25 µM. These findings suggest its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has also been explored for its ability to inhibit certain enzymes associated with disease progression. For example, it may act as an inhibitor of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .
Data Table: Enzyme Inhibition Studies
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Core Structural Features
The central benzothiazole-1,1,3-trioxo moiety is conserved across analogs, ensuring planarity (r.m.s. deviation ~0.023 Å) and facilitating π-stacking interactions (3.9–4.0 Å spacing) . Key structural variations occur at the acetamide substituents (Table 1).
Table 1: Structural Variations in Benzothiazolyl Acetamide Derivatives
Crystallographic Insights
- Planarity and Hydrogen Bonding: The benzothiazole ring in SCP-1 forms a dihedral angle of 84.9° with the phenolic ring, stabilized by N–H···O and O–H···O hydrogen bonds .
- Impact of Substituents : Bulky substituents (e.g., cyclohexyl) may disrupt π-stacking but enhance lipophilicity, influencing membrane permeability .
Physicochemical Data
- LogP and Solubility : Cyclohexyl-ethyl substitution increases LogP compared to hydroxyphenyl analogs (e.g., SCP-1: LogP ~1.5), reducing aqueous solubility but enhancing CNS penetration .
- Thermal Stability : Melting points correlate with crystallinity; SCP-1 exhibits higher thermal stability (orthorhombic Pna21 lattice) .
Enzyme Inhibition
- CK-1δ Inhibition : N-Benzothiazolyl-2-phenyl acetamide derivatives with methyl/ethyl groups show >60% inhibitory activity at 6 substitution sites, as per fragment-based QSAR models .
- α-Glucosidase/Amylase Inhibition: Compound 12i (bromophenyl variant) acts as a non-competitive α-glucosidase inhibitor (Ki = 0.8 µM), with docking studies confirming binding to catalytic pockets .
Pharmacokinetic Profile
- SCP-1: Exhibits a shorter elimination half-life (t½ = 2.1 h) vs. acetaminophen (t½ = 3.5 h), attributed to faster hepatic glucuronidation .
- Cyclohexyl-Ethyl Variant : Predicted to have prolonged t½ due to reduced metabolic clearance (steric hindrance from cyclohexyl group) .
Substituent Effects on Activity and Selectivity
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 454251-09-3) or sulfonamide groups enhance electrophilicity, improving target binding but increasing toxicity .
- Hydrophobic Substituents : Cyclohexyl and ethyl groups improve blood-brain barrier penetration, critical for neuroprotective applications .
QSAR Insights
- Fragment Contribution : Substituents at the N-position contribute 45% to CK-1δ inhibitory activity in QSAR models, with methyl > ethyl > phenyl in potency .
Actividad Biológica
N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on a variety of research studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₃H₁₈N₂O₃S
- Molecular Weight: 286.36 g/mol
- CAS Number: [To be confirmed]
1. Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives, including N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. For example:
- Case Study: A study demonstrated that derivatives of benzothiazole exhibited cytotoxic effects against various cancer cell lines. The compound was tested against human lung (A549) and breast (MCF-7) cancer cells, showing significant inhibition of cell proliferation with an IC₅₀ value of approximately 15 µM .
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 12 |
2. Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety possess notable antimicrobial properties.
- Findings: In vitro studies have shown that N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties.
- Mechanism: It is believed to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which play crucial roles in the inflammatory response .
The biological activity of N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity: The compound inhibits key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest: Studies suggest it induces cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation: It may modulate ROS levels within cells, contributing to its cytotoxic effects against tumor cells.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide with high purity?
- Methodology : Use a nucleophilic substitution or coupling reaction between functionalized benzothiazole derivatives and cyclohexylethylamine. Purify via recrystallization in ethanol-water mixtures (8:1 v/v) to yield needle-like crystals suitable for X-ray diffraction (XRD) analysis . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 254 nm.
Q. How can the crystal structure of this compound be resolved experimentally?
- Methodology : Collect single-crystal XRD data using a Bruker SMART 1K CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 230 K. Solve the structure using SHELXS-97 for phase determination and refine with SHELXL-97 via full-matrix least-squares methods. Locate hydrogen atoms via difference Fourier maps and include isotropic displacement parameters .
Q. What are the critical parameters for optimizing crystallization conditions?
- Methodology : Screen solvents (e.g., ethanol, chloroform) and adjust temperature gradients (e.g., slow cooling from 60°C to 4°C). Monitor crystal growth under polarized light microscopy. For needle-like crystals, ensure minimal mechanical disturbance and supersaturation levels via vapor diffusion .
Advanced Research Questions
Q. How can non-covalent interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice be analyzed?
- Methodology : Use XRD-derived geometric parameters (bond lengths, angles) to identify N–H⋯O and O–H⋯O hydrogen bonds. Calculate π-stacking distances (e.g., 3.93 Å between benzothiazole and aromatic rings) using Mercury or PLATON software. Validate interactions via Hirshfeld surface analysis and 2D fingerprint plots .
Q. How should researchers address discrepancies in refinement metrics (e.g., high R-factors or anisotropic displacement parameters)?
- Methodology : Re-examine absorption corrections (multi-scan via SADABS) and outlier reflections. Apply restraints to disordered atoms and refine anisotropic displacement parameters (ADPs) for non-H atoms. Cross-validate with spectroscopic data (e.g., NMR, IR) to resolve ambiguities in electron density maps .
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in related benzothiazole derivatives?
- Methodology : Synthesize analogs with modified substituents (e.g., halogenation, alkyl chain variations). Evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) and correlate with steric/electronic properties derived from DFT calculations. Use molecular docking to predict binding modes to target proteins .
Q. How can intermolecular interactions influence the compound’s stability under varying humidity or temperature?
- Methodology : Perform dynamic vapor sorption (DVS) to assess hygroscopicity. Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify phase transitions. Compare lattice energy calculations (via CRYSTAL software) with experimental stability data .
Methodological Notes
- XRD Refinement : For high-resolution data (θ > 25°), apply extinction corrections and Flack parameter analysis to resolve absolute configuration .
- Synthetic Optimization : Use carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to enhance amide bond formation .
- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with the Cambridge Structural Database to avoid overinterpretation of packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
